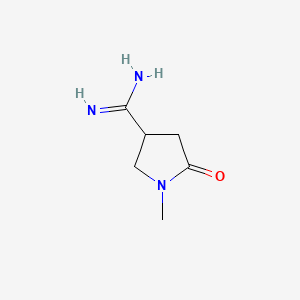
N'-(naphthalen-1-ylmethyl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(naphthalen-1-ylmethyl)propane-1,3-diamine is an organic compound with the molecular formula C13H16N2. It is a derivative of propane-1,3-diamine, where one of the hydrogen atoms is replaced by a naphthalen-1-ylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(naphthalen-1-ylmethyl)propane-1,3-diamine typically involves the reaction of naphthalen-1-ylmethyl chloride with propane-1,3-diamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N’-(naphthalen-1-ylmethyl)propane-1,3-diamine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques such as distillation and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(naphthalen-1-ylmethyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalen-1-ylmethyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-ylmethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Naphthalen-1-ylmethyl ketones or alcohols.
Reduction: Naphthalen-1-ylmethyl amines.
Substitution: Naphthalen-1-ylmethyl derivatives with various functional groups.
Applications De Recherche Scientifique
N’-(naphthalen-1-ylmethyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of N’-(naphthalen-1-ylmethyl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The naphthalen-1-ylmethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins or enzymes, thereby modulating their activity. The propane-1,3-diamine moiety can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These combined effects contribute to the compound’s biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diaminopropane: A simple diamine with the formula C3H10N2, used as a building block in the synthesis of heterocycles and coordination complexes.
N,N’-Dimethyl-1,3-propanediamine: A derivative of propane-1,3-diamine with two methyl groups, used in the production of dyes and polymers.
Uniqueness
N’-(naphthalen-1-ylmethyl)propane-1,3-diamine is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct hydrophobic and aromatic properties. This enhances its binding affinity and specificity in various applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
N'-(naphthalen-1-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C14H18N2/c15-9-4-10-16-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,16H,4,9-11,15H2 |
Clé InChI |
XZEIKHYXJARPRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Pentylinden-1-ylidene)methyl]naphthalene](/img/structure/B13874115.png)


![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)

![2-[4-(Furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B13874151.png)







